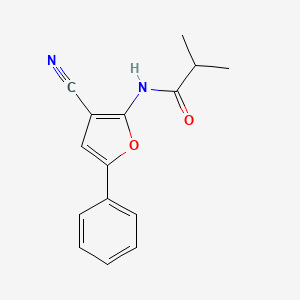

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide

Übersicht

Beschreibung

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is an organic compound that belongs to the class of amides It features a furan ring substituted with a cyano group and a phenyl group, along with a propanamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

Attachment of the Phenyl Group: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

Formation of the Amide Bond: The final step involves the formation of the amide bond through the reaction of the furan derivative with 2-methylpropanoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the furan ring to a tetrahydrofuran ring.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids, aldehydes, or ketones.

Reduction: Amines or tetrahydrofuran derivatives.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Applications

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide serves as an intermediate in organic synthesis. Its structure allows it to act as a building block for more complex molecules, which can be utilized in the development of new materials and catalysts. The compound's reactivity is influenced by its functional groups, enabling various chemical transformations such as oxidation, reduction, and substitution reactions. This versatility makes it valuable in synthetic chemistry for creating derivatives with tailored properties.

Biological Research

In biological studies, this compound is being investigated for its potential as a pharmacophore in drug design. Its structural characteristics, particularly the cyano group and furan ring, suggest that it may interact with specific biological targets, making it a candidate for developing new therapeutic agents. Preliminary studies indicate that this compound may exhibit anti-inflammatory and anticancer activities by modulating enzyme activities related to these conditions .

Medicinal Applications

Research into the medicinal properties of this compound highlights its potential utility in treating various diseases. Studies are underway to evaluate its efficacy against specific cancer types and inflammatory conditions. The compound's ability to modulate biological pathways positions it as a promising candidate for further drug development initiatives.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and advanced materials. Its unique structural features contribute to the development of high-performance polymers and coatings, which find applications in diverse industries including electronics, automotive, and construction .

Wirkmechanismus

The mechanism of action of N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The cyano group and the amide moiety can participate in hydrogen bonding, electrostatic interactions, and covalent modifications, influencing the compound’s activity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(3-cyano-5-phenylfuran-2-yl)benzamide

- N-(3-cyano-5-phenylfuran-2-yl)thiophene-2-carboxamide

- N-(3-cyano-5-phenylfuran-2-yl)-3-methoxybenzamide

Uniqueness

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is unique due to the presence of the 2-methylpropanamide moiety, which can influence its physicochemical properties, reactivity, and biological activity. This structural variation can result in different pharmacokinetic and pharmacodynamic profiles compared to similar compounds.

Biologische Aktivität

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a furan ring with a cyano group and a phenyl substituent, contributing to its unique reactivity and biological properties. The presence of the cyano group enhances its ability to interact with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit enzymes involved in inflammatory pathways and cancer progression. The compound's structural features allow it to modulate the activity of these targets effectively.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anti-inflammatory Activity : The compound shows promise in reducing inflammation by inhibiting key inflammatory mediators.

- Anticancer Properties : Initial studies suggest potential anticancer effects, possibly through the inhibition of tumor growth and metastasis.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes related to cancer and inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of this compound in vitro using macrophage cell lines. Results indicated a significant reduction in pro-inflammatory cytokines when treated with varying concentrations of the compound.

| Concentration (µM) | TNF-α Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| 0 | 150 ± 10 | 200 ± 15 |

| 10 | 120 ± 8 | 160 ± 12 |

| 50 | 80 ± 5 | 100 ± 10 |

Case Study 2: Anticancer Activity

In another study, this compound was tested against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer cells, with an IC50 value of approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | >100 |

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(3-cyano-5-phenylfuran-2-yl)benzamide | Benzamide instead of propanamide | Moderate anticancer activity |

| N-(3-cyano-5-methylfuran-2-yl)-2-methylpropanamide | Methyl substitution on furan | Reduced anti-inflammatory effects |

Eigenschaften

IUPAC Name |

N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c1-10(2)14(18)17-15-12(9-16)8-13(19-15)11-6-4-3-5-7-11/h3-8,10H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQAIJIZWHQGHSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C(C=C(O1)C2=CC=CC=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101330562 | |

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818943 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

453590-29-9 | |

| Record name | N-(3-cyano-5-phenylfuran-2-yl)-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101330562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.